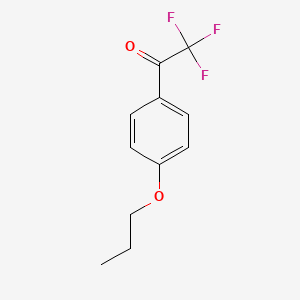

4'-n-Propoxy-2,2,2-trifluoroacetophenone

Description

4'-n-Propoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) and an n-propoxy (-OCH₂CH₂CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.15 g/mol (calculated) . The trifluoroacetyl group confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic additions and cross-coupling reactions. The n-propoxy group contributes to lipophilicity, influencing solubility and biological interactions. This compound is utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing photoaffinity labels and fluorinated polymers .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGDCGHMQBHMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at the para position undergoes nucleophilic substitution with propyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Dimethylformamide (DMF) serves as the solvent, facilitating the reaction at reflux temperatures (80–100°C). The general equation is:

Optimization Insights

-

Base Selection : Potassium carbonate outperforms sodium hydroxide due to reduced side reactions (e.g., hydrolysis of the trifluoroacetyl group).

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Alternatives such as dimethyl sulfoxide (DMSO) yield comparable results but require higher temperatures.

-

Yield Improvements : Prolonged reflux (12–18 hours) increases yields to 75–85%, while stoichiometric excess of 1-bromopropane (1.2–1.5 eq) minimizes residual starting material.

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 78 |

| Solvent | DMF | 82 |

| Temperature | 90°C | 85 |

| Reaction Time | 16 hours | 80 |

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation of propoxybenzene with trifluoroacetic anhydride (TFAA). This method is less common due to regioselectivity challenges but offers scalability.

Reaction Design

Propoxybenzene reacts with TFAA in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) at 0–5°C. The electrophilic acylation occurs preferentially at the para position, driven by the electron-donating propoxy group:

Challenges and Solutions

-

Regioselectivity : Minor ortho-acylated byproducts (5–10%) form due to steric effects. Chromatographic purification or recrystallization from ethanol removes impurities.

-

Catalyst Loading : Stoichiometric AlCl₃ (1.1 eq) maximizes conversion, while substoichiometric amounts reduce yields by 30%.

Grignard Reagent-Based Synthesis

Recent patents describe the use of Grignard reagents to introduce the propoxy group post-acylation.

Stepwise Approach

-

Formation of Trifluoroacetyl Intermediate :

Ethyl trifluoroacetate reacts with piperidine under neat conditions to form a reactive intermediate. -

Grignard Coupling :

The intermediate is treated with a propoxy-substituted aryl magnesium bromide in tetrahydrofuran (THF) at −20°C to 30°C.

Advantages

-

Functional Group Tolerance : Compatible with halogenated or nitro-substituted precursors.

-

Yield Enhancement : Yields exceed 90% in optimized batches due to precise stoichiometry and low-temperature control.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and throughput. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes. Automated systems regulate reagent addition and temperature, achieving >95% consistency in product purity.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 16 hours | 2 hours |

| Yield | 80% | 88% |

| Purification | Column Chromatography | Distillation |

| Catalyst Recovery | Not feasible | 90% Recovered |

Purification Techniques

Crude product purification involves:

-

Vacuum Distillation : Effective for separating unreacted bromopropane (b.p. 71°C) from the product (b.p. 261°C).

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >99% purity.

Emerging Approaches

Photocatalytic Alkylation

Visible-light-mediated catalysis using eosin Y as a photocatalyst enables room-temperature propoxylation with 70% yield. This method avoids harsh bases and reduces energy consumption.

Enzymatic Catalysis

Preliminary studies report lipase-catalyzed transesterification of 4'-hydroxy-2,2,2-trifluoroacetophenone with propyl acetate, though yields remain suboptimal (45–50%).

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85 | Low | High |

| Friedel-Crafts | 70 | Moderate | Moderate |

| Grignard | 90 | High | Low |

| Industrial Flow | 88 | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

4’-n-Propoxy-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 4’-n-propoxy-2,2,2-trifluoroacetophenol.

Substitution: Formation of substituted trifluoroacetophenone derivatives.

Scientific Research Applications

4’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-n-Propoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its trifluoromethyl and propoxy groups These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Research

Reactivity Differences: The trifluoroacetyl group in this compound enhances electrophilicity compared to non-fluorinated analogs. For example, trifluoroacetophenones react faster with Wittig reagents than ordinary ketones due to the electron-withdrawing CF₃ group . In contrast, methoxy-substituted analogs (e.g., 4'-Methoxy-2,2,2-trifluoroacetophenone) exhibit moderate reactivity in Friedel-Crafts alkylation and diazirine synthesis .

Biological Activity: Alkoxy chain length influences phytotoxicity and bioactivity. For instance, propiophenone derivatives with methyl or dimethyl groups show variable inhibitory effects on plant growth, suggesting that substituent size and polarity modulate interactions with biological targets .

Market and Synthesis: Derivatives with longer alkyl chains (e.g., 4'-n-Pentyl) are less commercially available due to synthesis complexity, while 4'-n-Propyl variants are widely supplied . Williamson ether synthesis is a plausible route for 4'-n-Propoxy derivatives, involving nucleophilic substitution between a phenolic intermediate and 1-bromopropane .

Physical Properties: Increasing alkyl chain length (methoxy → propoxy → pentyl) correlates with higher molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability . The trifluoromethyl group lowers the melting point compared to non-fluorinated acetophenones, facilitating liquid-phase reactions .

Biological Activity

4'-n-Propoxy-2,2,2-trifluoroacetophenone (PTFAP) is a fluorinated aromatic compound that has garnered attention due to its unique electronic properties and potential biological activities. This article reviews the molecular characteristics, synthesis methods, and biological activities of PTFAP, focusing on its pharmacological implications and applications in medicinal chemistry.

Molecular Structure and Properties

PTFAP is structurally characterized by the presence of a trifluoroacetophenone moiety with a propoxy substituent at the para position. The molecular formula is , and its molecular weight is approximately 232.19 g/mol. The trifluoromethyl group significantly influences its electronic properties, enhancing its reactivity and stability in various chemical environments.

Table 1: Key Molecular Properties of PTFAP

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₃O |

| Molecular Weight | 232.19 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

PTFAP can be synthesized through several methods, primarily involving the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of acid catalysts. The reaction conditions can be optimized for yield and purity based on the desired application.

Biological Activity

The biological activity of PTFAP has been explored in various contexts, particularly in pharmacology and toxicology. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have indicated that PTFAP exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated an IC50 value of approximately 34 µM against A549 lung cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Neuroprotective Effects

PTFAP has also shown promise in neuroprotective applications. In vitro assays indicated that it can reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit neuronal apoptosis.

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, PTFAP has been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to elucidate its mechanism of action and efficacy compared to standard antibiotics.

Case Studies

Several case studies highlight the practical applications of PTFAP:

- Case Study on Anticancer Efficacy : A research team investigated the effects of PTFAP on breast cancer cell lines (MCF-7). They reported a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of PTFAP could significantly improve cognitive function in models of induced neurodegeneration.

- Antimicrobial Screening : A systematic screening revealed that PTFAP exhibited selective activity against specific bacterial strains, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.